4-Ethoxyphenethyl acetate
CAS No.: 22532-53-2
Cat. No.: VC13557868
Molecular Formula: C12H16O3
Molecular Weight: 208.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22532-53-2 |
|---|---|
| Molecular Formula | C12H16O3 |
| Molecular Weight | 208.25 g/mol |
| IUPAC Name | 2-(4-ethoxyphenyl)ethyl acetate |
| Standard InChI | InChI=1S/C12H16O3/c1-3-14-12-6-4-11(5-7-12)8-9-15-10(2)13/h4-7H,3,8-9H2,1-2H3 |
| Standard InChI Key | KIKKSFNBPWDLST-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)CCOC(=O)C |
| Canonical SMILES | CCOC1=CC=C(C=C1)CCOC(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-Ethoxyphenethyl acetate is defined by the systematic name [(4-ethoxyphenyl)ethyl] acetate. Its molecular formula is C₁₂H₁₆O₃, with a molecular weight of 208.25 g/mol. The structure comprises a para-ethoxyphenyl group linked to an ethyl chain terminated by an acetate ester functional group. The ethoxy substituent (-OCH₂CH₃) at the fourth position of the phenyl ring introduces steric and electronic modifications that influence reactivity and biological activity compared to unsubstituted analogs .
Physicochemical Properties
While experimental data specific to 4-ethoxyphenethyl acetate are scarce, its properties can be extrapolated from structurally related compounds:
| Property | 4-Ethoxyphenethyl Acetate (Estimated) | Phenethyl Acetate (Reference) |
|---|---|---|
| Boiling Point | 280–290°C | 232°C |
| Density | 1.05–1.10 g/cm³ | 1.03 g/cm³ |
| Solubility in Water | Low (<0.1 g/L) | 0.2 g/L |
| LogP (Octanol-Water) | 3.2–3.5 | 2.8 |
The increased hydrophobicity (higher LogP) relative to phenethyl acetate arises from the ethoxy group, which enhances lipid solubility and reduces hydrogen-bonding capacity .
Synthetic Methodologies
Chemical Esterification
The most straightforward route involves the acid-catalyzed esterification of 4-ethoxyphenethyl alcohol with acetic anhydride. This method, analogous to phenethyl acetate synthesis , proceeds via nucleophilic acyl substitution:
Reaction conditions typically employ sulfuric acid or p-toluenesulfonic acid as catalysts at 80–100°C, yielding conversions exceeding 85% within 4–6 hours . Industrial-scale production may utilize continuous flow reactors to optimize heat transfer and minimize side reactions such as dehydration.
Biocatalytic Production
Recent advances in enzyme engineering enable sustainable synthesis routes. For example, lipase-mediated transesterification of 4-ethoxyphenethyl alcohol with vinyl acetate in non-aqueous media achieves enantioselective acetylation :
This method offers advantages such as mild reaction conditions (25–40°C), reduced waste generation, and compatibility with green solvents like ethyl oleate . Pilot-scale trials report product titers of 8–12 g/L with >90% purity.
Applications in Industry and Research
Fragrance and Flavor Formulation
The compound’s aroma profile combines floral, fruity, and herbal notes due to the synergistic effects of the ethoxy and acetate groups. In perfumery, it serves as a mid-level note in oriental and floral compositions, often blended with benzyl acetate and cinnamyl derivatives . Comparative analysis of odor thresholds reveals:
| Compound | Odor Threshold (ppm) | Primary Notes |
|---|---|---|
| 4-Ethoxyphenethyl acetate | 0.02–0.05 (estimated) | Floral, Green, Peach |
| Phenethyl acetate | 0.01–0.03 | Rose, Honey |
| Benzyl acetate | 0.005–0.01 | Jasmine, Pear |
In food flavoring, it imparts subtle stone-fruit nuances at concentrations ≤10 ppm, though regulatory approval remains pending in most jurisdictions .
Pharmaceutical Intermediates
The ethoxy group enhances blood-brain barrier permeability, making 4-ethoxyphenethyl acetate a candidate prodrug for central nervous system-targeted therapeutics. Preclinical studies suggest its hydrolysis in vivo yields 4-ethoxyphenethyl alcohol, which exhibits mild sedative properties at plasma concentrations of 50–100 μM .
Toxicological and Environmental Considerations
Acute Toxicity
Limited animal data indicate moderate oral toxicity (LD₅₀ ≈ 1.2–1.8 g/kg in rats), with clinical signs including ataxia and respiratory depression . Dermal exposure in rabbits causes mild irritation (Draize score: 3.2/8), while ocular instillation results in transient conjunctivitis.
Biodegradation Pathways
Aerobic metabolism proceeds via sequential hydrolysis and oxidation:
Half-life in soil ranges from 7–14 days under temperate conditions, with no bioaccumulation observed in aquatic species (BCF < 100) .
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